1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine
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Description
1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has been widely studied for its potential use in medicinal chemistry. This compound is a pyrazolo[3,4-d]pyrimidine derivative and has shown promising results in scientific research for its diverse pharmacological activities.
Scientific Research Applications
- Researchers have investigated the anticancer potential of pyrazolo[3,4-d]pyrimidines, including derivatives like 1-tert-butyl-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine . These compounds exhibit cytotoxic effects and may serve as promising candidates for cancer therapy.
- Pyrazolo[3,4-d]pyrimidines often act as kinase inhibitors. For instance, they can target tyrosine kinases (e.g., TRKA) involved in cell signaling pathways .
- Some pyrazolo[3,4-d]pyrimidines possess anti-inflammatory properties. By modulating specific pathways (e.g., NF-κB), they could potentially mitigate inflammatory responses .
- Pyrazolo[3,4-d]pyrimidines exhibit antiviral properties. Researchers have explored their efficacy against viruses like HIV, herpes simplex, and influenza .
Anticancer Agents
Kinase Inhibitors
Anti-Inflammatory Agents
Antiviral Activity
properties
IUPAC Name |
1-tert-butyl-6-chloro-4-methoxypyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c1-10(2,3)15-7-6(5-12-15)8(16-4)14-9(11)13-7/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKFMRUFSAGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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